molecular formula C27H40O10 B12425559 Valtrate Hydrine B4

Valtrate Hydrine B4

Cat. No.: B12425559
M. Wt: 524.6 g/mol
InChI Key: NDHTVWHEZTVRJI-HVLDEAOBSA-N
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Description

Valtrate Hydrine B4 is a natural compound known for its antifungal activities. It belongs to the class of terpenoids and iridoids, and is primarily derived from plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Valtrate Hydrine B4 involves the extraction of valepotriates from plant sources such as Valeriana capense. The extraction process typically uses solvents like methylene chloride, followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These processes involve the use of large-scale solvent extraction, chromatography, and crystallization techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Valtrate Hydrine B4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Valtrate Hydrine B4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Valtrate Hydrine B4

Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic use .

Biological Activity

Valtrate Hydrine B4 is a notable compound derived from the Valeriana genus, particularly from Valeriana jatamansi . It belongs to the class of valepotriates, which are known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C27H40O10C_{27}H_{40}O_{10} and a molecular weight of approximately 524.60 g/mol. Its unique structure includes multiple hydroxyl groups and ester linkages, which contribute to its biological activity . The compound exhibits significant anti-inflammatory and anti-proliferative effects, making it a subject of interest in pharmacological research.

1. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates calcium channels, which may influence cardiovascular functions. This modulation can lead to reduced inflammation in various tissues, suggesting potential therapeutic applications in inflammatory diseases.

2. Anti-Proliferative Effects

This compound has demonstrated anti-proliferative effects against various cancer cell lines. Studies have shown that it inhibits cell growth and induces apoptosis in malignant cells, highlighting its potential as an anticancer agent.

3. Anxiolytic Properties

Compounds from the Valeriana genus, including this compound, have been linked to anxiolytic effects. These properties suggest that it may be beneficial in treating anxiety disorders and promoting relaxation .

4. Antifungal Activity

This compound also exhibits antifungal properties, making it a candidate for developing natural antifungal therapies .

Comparative Analysis with Other Valepotriates

The following table compares this compound with other notable valepotriates regarding their biological activities:

Compound NameMolecular FormulaBiological Activity
Valtrate Hydrine B1C27H40O10Antimicrobial properties
Valtrate Hydrine B2C27H40O10Anti-inflammatory effects
Valtrate Hydrine B3C27H40O10Anxiolytic properties
Valtrate Hydrine B5C27H40O10Potential neuroprotective effects
DidrovaltrateC27H40O10Cardiovascular benefits

This compound is distinguished by its specific hydroxyl group positioning and ester functionalities, enhancing its solubility and bioavailability compared to similar compounds .

Study on Antileishmanial Activity

A study conducted on compounds from Valeriana wallichii revealed that valepotriates showed significant antileishmanial activity against Leishmania major. While this study did not focus solely on this compound, it established a precedent for the efficacy of valepotriates in combating parasitic infections .

Cardiovascular Effects

Another study highlighted the cardiovascular benefits of various compounds within the Valeriana species, indicating that these compounds could lower blood pressure and heart rate while providing protection against myocardial ischemia-reperfusion injury . This suggests that this compound may also contribute positively to cardiovascular health.

Properties

Molecular Formula

C27H40O10

Molecular Weight

524.6 g/mol

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1

InChI Key

NDHTVWHEZTVRJI-HVLDEAOBSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

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